5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide
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Overview
Description
5,6-Dimethyl-3-sulfanylpyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with methyl groups at positions 5 and 6, a sulfanyl group at position 3, and a carboxamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamidation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
5,6-Dimethyl-3-sulfanylpyridazine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential pharmacophore for the development of new drugs due to its heterocyclic structure and functional groups.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: Its unique structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and carboxamide groups can form hydrogen bonds and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Thioamides: Compounds with similar sulfanyl and carboxamide groups but different ring structures.
Uniqueness
5,6-Dimethyl-3-sulfanylpyridazine-4-carboxamide is unique due to the specific combination of its substituents and their positions on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-6-sulfanylidene-1H-pyridazine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-3-4(2)9-10-7(12)5(3)6(8)11/h1-2H3,(H2,8,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNUYSDEMPWTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NN=C1C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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